molecular formula C21H21NO4 B2457074 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 1010930-72-9

3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B2457074
CAS No.: 1010930-72-9
M. Wt: 351.402
InChI Key: IZTPCJCPPGOMIG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the desired oxazinone structure. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the reaction rate and selectivity. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the oxazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be mediated through inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: Lacks the propyl group, which may affect its biological activity and solubility.

    3-(4-hydroxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: The hydroxyl group can enhance hydrogen bonding and potentially increase biological activity.

    3-(4-methoxyphenyl)-9-ethyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: The ethyl group may result in different pharmacokinetic properties compared to the propyl group.

Uniqueness

The presence of the propyl group in 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can influence its lipophilicity, solubility, and overall biological activity, making it unique compared to its analogs. This structural variation can lead to differences in how the compound interacts with biological targets and its effectiveness in various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-10-22-11-17-19(26-13-22)9-8-16-20(23)18(12-25-21(16)17)14-4-6-15(24-2)7-5-14/h4-9,12H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTPCJCPPGOMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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